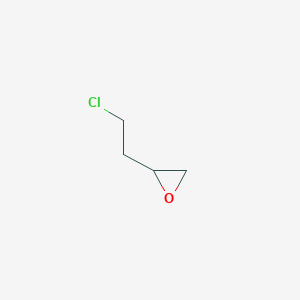

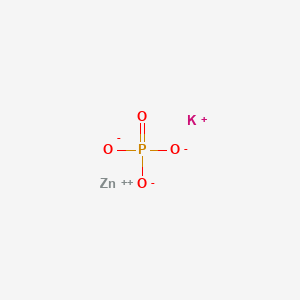

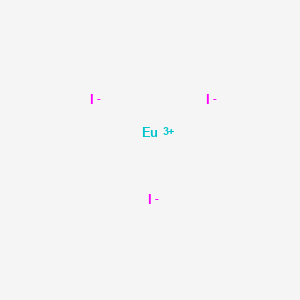

![molecular formula C17H36N6O4 B076967 (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid CAS No. 12270-01-8](/img/structure/B76967.png)

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid, also known as Lysine-vasopressin, is a peptide hormone that is synthesized in the hypothalamus and released from the posterior pituitary gland. The hormone plays a crucial role in regulating water balance in the body, blood pressure, and kidney function.

Mecanismo De Acción

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin acts on the V2 receptors in the kidneys, which stimulates the production of cyclic adenosine monophosphate (cAMP). The increased cAMP levels activate protein kinase A (PKA), which leads to the insertion of aquaporin-2 water channels in the luminal membrane of the renal collecting ducts. The water channels allow the reabsorption of water from the urine, thereby reducing urine output and maintaining body fluid balance.

Efectos Bioquímicos Y Fisiológicos

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin has several biochemical and physiological effects on the body. The hormone increases water reabsorption in the kidneys, reduces urine output, and maintains body fluid balance. It also increases blood pressure by constricting blood vessels in the body. The hormone also has a role in regulating social behavior, including aggression and social recognition.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin has several advantages for lab experiments. The hormone is readily available and can be synthesized using solid-phase peptide synthesis. It also has a well-established mechanism of action and can be used to study the regulation of water balance and blood pressure in the body. However, the hormone has limitations in terms of its stability and short half-life, which can make it challenging to use in certain experiments.

Direcciones Futuras

Several future directions for research on (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin include:

1. Studying the role of the hormone in regulating social behavior, including aggression and social recognition.

2. Investigating the use of (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin as a therapeutic target for conditions such as diabetes insipidus and heart failure.

3. Developing more stable and long-acting analogs of (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin for use in clinical settings.

4. Studying the role of (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin in regulating fluid balance in conditions such as dehydration and hyponatremia.

Métodos De Síntesis

The synthesis of (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin involves the solid-phase peptide synthesis method. The process involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The amino acids are protected with different chemical groups to prevent unwanted reactions during the peptide synthesis. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin has been extensively studied for its role in regulating water balance in the body. The hormone acts on the kidneys to increase water reabsorption, thereby reducing urine output and maintaining body fluid homeostasis. The hormone has also been studied for its role in regulating blood pressure and cardiovascular function.

Propiedades

Número CAS |

12270-01-8 |

|---|---|

Nombre del producto |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid |

Fórmula molecular |

C17H36N6O4 |

Peso molecular |

388.5 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C17H36N6O4/c18-9-3-1-6-12(21)15(24)22-13(8-5-11-20)16(25)23-14(17(26)27)7-2-4-10-19/h12-14H,1-11,18-21H2,(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1 |

Clave InChI |

NJSJHOJKUBVXDA-IHRRRGAJSA-N |

SMILES isomérico |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |

SMILES |

C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |

SMILES canónico |

C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |

Secuencia |

KXK |

Sinónimos |

C.I. Acid Red 228 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

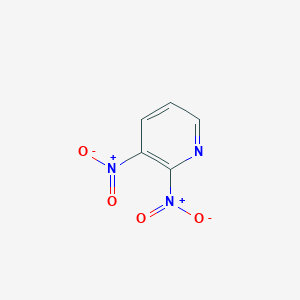

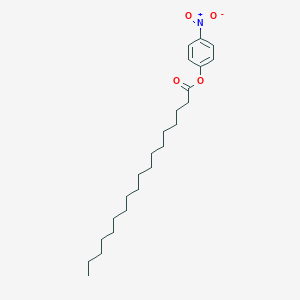

![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)